molecular formula C14H17N3O5S B12696876 N-(4-(((2E)-2-(1-(2-Oxotetrahydrofuran-3-yl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide CAS No. 5448-80-6

N-(4-(((2E)-2-(1-(2-Oxotetrahydrofuran-3-yl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide

Cat. No.: B12696876
CAS No.: 5448-80-6
M. Wt: 339.37 g/mol
InChI Key: YHOQIKKFTVFVOM-CXUHLZMHSA-N
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Description

N-(4-(((2E)-2-(1-(2-Oxotetrahydrofuran-3-yl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a sulfonyl group, and an acetamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((2E)-2-(1-(2-Oxotetrahydrofuran-3-yl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Tetrahydrofuran Ring: The initial step involves the synthesis of the tetrahydrofuran ring, which can be achieved through the cyclization of a suitable precursor.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid.

    Formation of the Hydrazone: The hydrazone moiety is formed by reacting the intermediate with hydrazine or its derivatives under controlled conditions.

    Acetylation: The final step involves the acetylation of the intermediate to form the acetamide group, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((2E)-2-(1-(2-Oxotetrahydrofuran-3-yl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-(((2E)-2-(1-(2-Oxotetrahydrofuran-3-yl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(((2E)-2-(1-(2-Oxotetrahydrofuran-3-yl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(((2E)-2-(1-(2-Oxotetrahydrofuran-3-yl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide: Unique due to its specific combination of functional groups.

    N-(4-(((2E)-2-(1-(2-Oxotetrahydrofuran-3-yl)ethylidene)hydrazino)sulfonyl)phenyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.

    N-(4-(((2E)-2-(1-(2-Oxotetrahydrofuran-3-yl)ethylidene)hydrazino)sulfonyl)phenyl)propionamide: Contains a propionamide group, offering different chemical properties.

Uniqueness

This compound is unique due to its specific combination of a tetrahydrofuran ring, sulfonyl group, and acetamide moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

5448-80-6

Molecular Formula

C14H17N3O5S

Molecular Weight

339.37 g/mol

IUPAC Name

N-[4-[[(E)-1-(2-oxooxolan-3-yl)ethylideneamino]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H17N3O5S/c1-9(13-7-8-22-14(13)19)16-17-23(20,21)12-5-3-11(4-6-12)15-10(2)18/h3-6,13,17H,7-8H2,1-2H3,(H,15,18)/b16-9+

InChI Key

YHOQIKKFTVFVOM-CXUHLZMHSA-N

Isomeric SMILES

C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/C2CCOC2=O

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)C2CCOC2=O

Origin of Product

United States

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